3-Morpholino-5-(trifluoromethyl)aniline (CAS 641571-02-0): A Core Building Block in Targeted Kinase Inhibitors and Advanced Therapeutics
3-Morpholino-5-(trifluoromethyl)aniline (CAS 641571-02-0): A Core Building Block in Targeted Kinase Inhibitors and Advanced Therapeutics
Executive Overview
3-Morpholino-5-(trifluoromethyl)aniline (CAS: 641571-02-0) is a highly specialized, fluorinated building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a unique combination of an electron-withdrawing trifluoromethyl group, a solubilizing morpholine ring, and a reactive aniline moiety, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. It is most notably employed in the development of ALK-5 (TGF-β receptor type I) kinase inhibitors[1] and 5-chlorosalicylamide derivatives[2].
Physicochemical Profiling & Structural Causality
The strategic incorporation of 3-morpholino-5-(trifluoromethyl)aniline into drug scaffolds is driven by the distinct physicochemical advantages imparted by its functional groups.
Table 1: Physicochemical Properties of 3-Morpholino-5-(trifluoromethyl)aniline
| Property | Value |
| CAS Number | 641571-02-0 |
| Molecular Formula | C11H13F3N2O |
| Molecular Weight | 246.23 g/mol |
| Purity Standard | ≥95% (Typically required for cross-coupling)[3] |
| Appearance | Solid / Powder |
| Key Precursor | 3-Bromo-5-nitrobenzotrifluoride (CAS: 630125-49-4)[2] |
Structural Causality in Drug Design:
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Trifluoromethyl (-CF3) Group: The -CF3 group is highly lipophilic, enhancing the molecule's ability to cross lipid bilayers and penetrate cell membranes. Furthermore, the strong C-F bonds provide metabolic stability, effectively blocking cytochrome P450-mediated oxidation at the meta-position of the phenyl ring.
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Morpholine Ring: Kinase inhibitors often suffer from poor aqueous solubility due to highly planar, hydrophobic core structures. The morpholine ring introduces an sp3-hybridized, non-planar element with a basic nitrogen and a hydrogen-bond-accepting oxygen, significantly improving the aqueous solubility and pharmacokinetic profile of the resulting drug.
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Aniline (-NH2) Moiety: The primary amine acts as a versatile nucleophile, allowing for facile coupling with electrophiles (e.g., forming amides, ureas, or aminopyrimidines) to construct the hinge-binding core of kinase inhibitors[1].
Synthetic Methodology
The synthesis of 3-morpholino-5-(trifluoromethyl)aniline is typically achieved via a highly efficient two-step sequence starting from 3-bromo-5-nitrobenzotrifluoride[2]. The process involves a copper-catalyzed Ullmann-type C-N coupling followed by catalytic hydrogenation.
Protocol 1: Two-Step Synthesis of 3-Morpholino-5-(trifluoromethyl)aniline
Step 1: Ullmann-Type C-N Coupling Objective: Couple the morpholine ring to the brominated aromatic core. Causality: Copper(I) iodide (CuI) catalyzes the cross-coupling. L-proline is employed as an essential bidentate ligand; it coordinates with Cu(I), increasing its solubility in DMSO and preventing the precipitation of inactive copper species, thereby accelerating the oxidative addition of the aryl bromide[2].
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Setup: To a dry, argon-purged reaction vessel, add 3-bromo-5-nitrobenzotrifluoride (1.0 eq), morpholine (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and potassium carbonate (K2CO3, 2.0 eq)[2].
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Solvent: Suspend the mixture in anhydrous Dimethyl Sulfoxide (DMSO)[2].
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Reaction: Heat the mixture to 120 °C and stir for 48 hours under an inert argon atmosphere[2].
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Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMSO and inorganic salts.
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Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography to yield the intermediate 4-(3-nitro-5-(trifluoromethyl)phenyl)morpholine.
Step 2: Catalytic Hydrogenation Objective: Reduce the nitro group to a primary amine. Causality: 10% Palladium on Carbon (Pd/C) is selected as the catalyst under a hydrogen atmosphere. This method provides a clean, chemoselective reduction of the -NO2 group to -NH2 without risking the defluorination of the robust -CF3 group[2].
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Setup: Dissolve the intermediate from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH)[2].
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Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a nitrogen blanket to prevent ignition[2].
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Reaction: Evacuate the flask and backfill with Hydrogen gas (H2). Stir vigorously at room temperature for 12 hours[2].
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Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Isolation: Concentrate the filtrate in vacuo to afford the pure 3-morpholino-5-(trifluoromethyl)aniline[2].
Synthetic workflow of 3-Morpholino-5-(trifluoromethyl)aniline via Ullmann coupling and hydrogenation.
Pharmacological Application: ALK-5 Kinase Inhibition
The 3-morpholino-5-(trifluoromethyl)aniline motif is prominently featured in the patent literature for the development of ALK-5 (Activin receptor-like kinase 5) inhibitors[1]. For example, it is utilized to synthesize N4-(8-methylcinnolin-4-yl)-N2-(3-morpholino-5-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine derivatives[1].
Mechanistic Rationale: Overactive TGF-β/ALK-5 signaling is heavily implicated in tissue fibrosis, cardiac pathologies, and tumor immune evasion via epithelial-to-mesenchymal transition (EMT)[1]. Inhibitors utilizing the 3-morpholino-5-(trifluoromethyl)aniline building block act as competitive ATP antagonists at the ALK-5 kinase domain. The aniline-derived nitrogen forms critical hydrogen bonds with the kinase hinge region, while the morpholine ring extends into the solvent-exposed channel to improve the drug's pharmacokinetic profile. The -CF3 group occupies a deep, lipophilic pocket within the active site, significantly enhancing binding affinity and target selectivity.
TGF-β/ALK-5 signaling pathway illustrating the inhibitory mechanism of the synthesized derivatives.
Analytical Validation Protocols
To ensure the integrity of the synthesized 3-morpholino-5-(trifluoromethyl)aniline before deploying it in downstream drug synthesis, researchers must employ a self-validating analytical system.
Protocol 2: LC-MS and NMR Validation
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Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.
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LC-MS Analysis: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
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Validation Check: The mass spectrometer operating in positive electrospray ionization (ESI+) mode must display a dominant [M+H]+ peak at m/z 247.23. The presence of a single sharp UV peak at 254 nm confirms >95% purity.
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1H NMR Spectroscopy (400 MHz, DMSO-d6):
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Validation Check:
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A broad singlet integrating to 2 protons (~5.0-5.5 ppm) confirms the presence of the primary aniline (-NH2).
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Multiplets integrating to 8 protons (~3.0-3.8 ppm) confirm the intact morpholine ring (4 protons adjacent to oxygen, 4 protons adjacent to nitrogen).
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Three distinct aromatic proton signals (or a multiplet integrating to 3 protons) in the 6.0-7.0 ppm range confirm the 1,3,5-trisubstituted benzene ring pattern.
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References
- Sigma-Aldrich. "3-Morpholino-5-(trifluoromethyl)aniline".
- CymitQuimica. "CAS: 641571-02-0".
- Ambeed.
- Google Patents. "US11746103B2 - ALK-5 inhibitors and uses thereof".
